Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide
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Overview
Description
Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of glycyl groups and a diphosphonobutyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide typically involves the reaction of glycylglycine with 4-hydroxy-4,4-diphosphonobutyric acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The diphosphonobutyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide include:
N-Glycylglycine: A simpler dipeptide with similar glycyl groups.
4-Hydroxy-4,4-diphosphonobutyric acid: Shares the diphosphonobutyl moiety but lacks the glycyl groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with enzymes makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
114075-81-9 |
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Molecular Formula |
C8H19N3O9P2 |
Molecular Weight |
363.20 g/mol |
IUPAC Name |
[4-[[2-[(2-aminoacetyl)amino]acetyl]amino]-1-hydroxy-1-phosphonobutyl]phosphonic acid |
InChI |
InChI=1S/C8H19N3O9P2/c9-4-6(12)11-5-7(13)10-3-1-2-8(14,21(15,16)17)22(18,19)20/h14H,1-5,9H2,(H,10,13)(H,11,12)(H2,15,16,17)(H2,18,19,20) |
InChI Key |
YLKBLHKFHXKPLU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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